molecular formula C6H3BrF2Zn B3042150 2,4-Difluorophenylzinc bromide CAS No. 517920-79-5

2,4-Difluorophenylzinc bromide

Cat. No.: B3042150
CAS No.: 517920-79-5
M. Wt: 258.4 g/mol
InChI Key: ACVYIAKLGGCVDQ-UHFFFAOYSA-M
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Description

Significance of Organozinc Reagents in Contemporary Organic Synthesis

Organozinc reagents have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. First prepared by Edward Frankland in 1848, these compounds have evolved from chemical curiosities to highly versatile reagents. sigmaaldrich.com Their significance lies in their unique combination of reactivity and functional group tolerance, bridging the gap between the highly reactive organolithium and Grignard reagents and the less reactive organocadmium and organomercury compounds.

A pivotal development in the utility of organozinc reagents was the advent of "Rieke zinc," a highly reactive form of zinc metal. This innovation allowed for the direct insertion of zinc into a wide range of organic halides, including those containing sensitive functional groups like nitriles, esters, and ketones, which were often incompatible with earlier methods. sigmaaldrich.com This broadened the scope of organozinc chemistry significantly.

The reactivity of organozinc reagents, typically of the form RZnX (where R is an alkyl or aryl group and X is a halide), can be finely tuned based on their method of preparation. sigmaaldrich.com They participate in a variety of crucial synthetic transformations, including:

Negishi Coupling: A palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, which has become a cornerstone of modern synthetic chemistry for the formation of C-C bonds. sigmaaldrich.comslideshare.net

Copper(I)-Promoted Reactions: These reactions are powerful methods for carbon-carbon bond formation. sigmaaldrich.com

Michael Additions: The conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds. sigmaaldrich.com

Electrophilic Amination: The reaction of organozinc reagents with electrophilic nitrogen sources to form C-N bonds. sigmaaldrich.com

The development of tandem reactions involving organozinc reagents has further underscored their importance. These one-pot, multi-step transformations enhance molecular complexity rapidly and efficiently, saving time, resources, and minimizing waste. rsc.org The compatibility of organozinc reagents with various transition metals and their tolerance of a broad spectrum of functional groups make them particularly well-suited for such complex synthetic strategies. rsc.org

Overview of Fluorinated Organometallic Compounds in Chemical Research

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org This unique characteristic, along with the high electronegativity of fluorine, has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. nih.govwikipedia.orgacs.org Approximately 20% of all pharmaceuticals and 40% of all agrochemicals on the market contain at least one fluorine atom. acs.org

Fluorinated organometallic compounds are crucial reagents for the synthesis of these valuable molecules. They serve as building blocks for the introduction of fluorine-containing moieties into complex organic structures. wikipedia.org The development of methods for the formation of carbon-fluorine bonds and the synthesis of fluorinated synthons is a vibrant area of chemical research. oregonstate.edu

Key areas of focus in the field of fluorinated organometallic chemistry include:

Development of Novel Fluorinating Reagents: The design and synthesis of new reagents for the efficient and selective introduction of fluorine atoms.

Catalytic Fluorination Methods: The use of transition metals to catalyze the formation of C-F bonds, offering more sustainable and efficient alternatives to traditional stoichiometric methods. acs.org

Synthesis of Fluorinated Building Blocks: The preparation of versatile fluorinated starting materials, such as trifluoromethylated and perfluoroalkylated compounds, that can be readily incorporated into larger molecules. wikipedia.org

Understanding Reaction Mechanisms: Detailed studies into the mechanisms of C-F bond activation and formation to enable the rational design of new and improved synthetic methods. acs.org

The unique properties of fluorinated compounds, such as their altered lipophilicity and metabolic stability, continue to drive innovation in this field, with applications ranging from drug discovery to advanced materials.

Strategic Positioning of 2,4-Difluorophenylzinc Bromide within Polyfluoroaryl Zinc Reagents

This compound holds a strategic position within the class of polyfluoroaryl zinc reagents. These reagents are characterized by the presence of two or more fluorine atoms on the aromatic ring attached to the zinc atom. The number and position of these fluorine substituents significantly influence the reagent's reactivity and stability.

Polyfluoroaryl zinc reagents are valuable tools for the synthesis of polyfluorinated aromatic compounds, which are of great interest in medicinal and materials chemistry. researchgate.net The synthesis of these reagents often involves the reaction of a polyfluoroaryl halide with activated zinc. units.it For instance, this compound can be prepared from 1-bromo-2,4-difluorobenzene (B57218) and activated zinc. units.it

The reactivity of polyfluoroaryl zinc reagents in cross-coupling reactions is a key aspect of their utility. They can participate in reactions with a variety of electrophiles, including alkyl halides and acyl chlorides, often catalyzed by transition metals like palladium or copper. researchgate.netunits.it The success of these reactions can be influenced by the specific fluorine substitution pattern on the aryl ring. For example, in certain photocatalytic reactions, while other polyfluoroaryl zinc reagents were effective, 2,4-difluorophenylzinc was found to be inefficient. researchgate.net

The fluorine atoms in polyfluoroaryl zinc reagents exert significant electronic and steric effects that modulate their reactivity.

Electronic Effects:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic attack. This effect also increases the electrophilicity of the carbon atom bonded to zinc, which can influence the rate and success of transmetalation in cross-coupling cycles.

Mesomeric Effect: Fluorine also possesses a +M (mesomeric) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring. However, the inductive effect of fluorine is generally considered to be dominant.

Steric Effects:

Ortho-Substitution: Fluorine atoms in the ortho position to the zinc-bearing carbon can exert a steric effect, potentially hindering the approach of bulky reactants or catalysts. This can lead to slower reaction rates compared to less sterically hindered analogues. acs.org

The interplay of these electronic and steric factors is crucial in determining the reactivity of polyfluoroaryl zinc reagents like this compound. The presence of two fluorine atoms in this compound creates a unique electronic and steric profile that dictates its behavior in various chemical transformations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);1,3-difluorobenzene-6-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYIAKLGGCVDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=[C-]1)F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Difluorophenylzinc Bromide

Preparation of Activated Zinc for Organozinc Reagent Synthesis

The direct reaction of metallic zinc with organic halides to form organozinc reagents often requires the activation of the zinc metal. wikipedia.org This is because the surface of commercially available zinc is typically coated with a layer of zinc oxide, which passivates the metal and hinders its reactivity. thieme-connect.com Several methods have been developed to activate zinc, thereby increasing its surface area and removing the oxide layer to facilitate the oxidative addition reaction. nih.gov

Common activation techniques include:

Chemical Treatment: Treating zinc dust with reagents such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride is a widely used method. wikipedia.org The 1,2-dibromoethane reacts with the zinc to form zinc bromide and ethene, which helps to clean the zinc surface. Trimethylsilyl chloride also aids in this process. Another approach involves the use of iodine, which can activate zinc dust for reaction with less reactive alkyl bromides and chlorides. acs.org The use of lithium chloride (LiCl) has also been shown to significantly enhance the rate and yield of organozinc reagent formation by promoting the solubilization of the newly formed organozinc species from the metal surface. organic-chemistry.orguni-muenchen.denih.gov

Rieke Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like potassium or lithium naphthalenide. wikipedia.orgnih.gov Rieke zinc exhibits significantly higher reactivity towards organic halides compared to standard zinc dust. wikipedia.org

Mechanical Activation: Ball-milling has been identified as a technique for activating zinc, which can circumvent the need for dry solvents and specific forms of the metal, offering greater reproducibility. nih.gov

Acid Washing: A traditional method involves washing the zinc dust with a dilute acid, such as hydrochloric acid (HCl), to remove the oxide layer. This is typically followed by washing with water, ethanol, and ether, and then drying thoroughly. thieme-connect.com

Direct Synthesis of 2,4-Difluorophenylzinc Bromide via Oxidative Addition

The most direct route to this compound involves the oxidative addition of 1-bromo-2,4-difluorobenzene (B57218) to activated zinc. This reaction is a key step in the synthesis of various important compounds.

Reaction of 1-Bromo-2,4-difluorobenzene with Activated Zinc

The synthesis of this compound is readily achieved by reacting 1-bromo-2,4-difluorobenzene with highly active zinc. units.it In a typical procedure, activated zinc is suspended in a suitable solvent, and a solution of 1-bromo-2,4-difluorobenzene is added. The reaction mixture is stirred at room temperature to allow for the oxidative insertion of zinc into the carbon-bromine bond, forming the desired organozinc reagent. units.it This marks a notable application using a bromoaryl compound for the preparation of the corresponding organozinc reagent. units.it

Optimization of Solvent Systems in this compound Formation

The choice of solvent is crucial for the successful synthesis of organozinc reagents. Ethereal solvents are commonly employed, with tetrahydrofuran (B95107) (THF) being a prevalent choice for the formation of this compound. organic-chemistry.orgunits.it The use of polar aprotic solvents can also facilitate the reaction. acs.org For instance, N,N-dimethylacetamide (DMA) has been used effectively for the synthesis of other organozinc compounds from alkyl bromides. acs.org The solubility of the resulting organozinc reagent in the solvent system is a critical factor, and additives like lithium chloride can improve this by forming soluble adducts. wikipedia.orgorganic-chemistry.org

Solvent System ComponentRole in Synthesis
Tetrahydrofuran (THF) A common ethereal solvent that effectively solvates the organozinc reagent. organic-chemistry.orgunits.it
N,N-Dimethylacetamide (DMA) A polar aprotic solvent that can be used to promote the reaction, particularly for less reactive halides. acs.org
Lithium Chloride (LiCl) An additive that enhances the reaction rate and yield by forming soluble adducts with the organozinc compound, thus removing it from the zinc surface and allowing for continuous reaction. wikipedia.orgorganic-chemistry.orguni-muenchen.denih.gov

Monitoring Techniques for Oxidative Addition in this compound Synthesis

Monitoring the progress of the oxidative addition is essential to determine the completion of the reaction. A common and effective method is gas chromatography (GC). units.it By taking aliquots of the reaction mixture at different time points, the disappearance of the starting material, 1-bromo-2,4-difluorobenzene, can be tracked, indicating the formation of the organozinc product. units.it For other organozinc preparations, techniques like ¹H NMR spectroscopy have been used to monitor the formation of the product in solution. nih.gov More advanced techniques such as fluorescence lifetime imaging microscopy (FLIM) have been developed to study the environments of reaction intermediates on the zinc metal surface during oxidative addition. nih.gov

Alternative Preparation Routes for Polyfluoroaryl Zinc Reagents (General Context)

While direct oxidative addition is a primary method, alternative strategies exist for the preparation of polyfluoroaryl zinc reagents, particularly when direct insertion is challenging or when specific functionalities need to be tolerated.

Transmetalation Approaches from Polyfluoroaryl Magnesium Bromides

Transmetalation is a powerful alternative for generating organozinc compounds. This method involves the reaction of a more reactive organometallic species, such as a Grignard reagent (organomagnesium halide), with a zinc salt. In the context of polyfluoroaryl compounds, a polyfluoroaryl magnesium bromide can be prepared first and then reacted with a zinc salt to yield the corresponding polyfluoroaryl zinc reagent. This approach can be advantageous as the formation of Grignard reagents from polyfluoroaryl halides is often well-established. The Schlenk equilibrium, which describes the distribution of species in a Grignard reagent solution, can be manipulated, for example by adding dioxane, to influence the reactivity and outcome of subsequent reactions. wikipedia.orgacs.org

Activation of Zinc for Organozinc Iodide Formation

The direct oxidative addition of elemental zinc to organic halides is a fundamental method for preparing organozinc reagents. However, the reaction is often hindered by the low reactivity of commercially available zinc metal. oup.com This low reactivity stems from a passivating layer of zinc oxide on the metal's surface and a relatively small surface area. oup.com Consequently, activating the zinc is a critical prerequisite for the successful synthesis of organozinc halides, including aryl zinc iodides and their bromide counterparts. Activation strategies aim to remove the oxide layer, increase the surface area, and enhance the rate of oxidative insertion. oup.comnih.gov

Several methods have been developed to activate zinc, broadly categorized into chemical treatments, the use of highly reactive zinc preparations like Rieke zinc, and mechanochemical approaches. nih.govnih.gov

Chemical Activation Methods

A common and popular approach involves treating zinc metal with chemical agents that either remove the passivating oxide layer or facilitate the reaction through other mechanisms. nih.gov These methods can involve pretreatment of the zinc or the addition of activating agents directly to the reaction mixture. nih.govnih.gov

Key chemical activators include:

1,2-Dibromoethane and Iodine: These reagents are thought to activate the zinc surface by chemical etching. nih.govnih.gov

Trimethylsilyl chloride (TMSCl): TMSCl is also widely used to activate zinc, potentially by reacting preferentially with the zinc oxide layer. nih.govnih.govwikipedia.org

Lithium Chloride (LiCl): The addition of lithium chloride has proven highly effective, particularly for the synthesis of organozinc reagents in solvents like tetrahydrofuran (THF). wikipedia.orggoogle.com Its primary role is to form a soluble organozinc-LiCl adduct, which removes the newly formed organozinc species from the metal surface, preventing passivation and exposing fresh zinc for reaction. wikipedia.orgjetir.org This method, developed by Knochel, avoids the need for high-boiling polar aprotic solvents and allows for reactions at lower temperatures. nih.govuni-muenchen.de

The choice of activator can influence the reaction environment at the metal's surface. nih.gov For instance, pretreatment with HCl or dibromoethane may result in reaction environments for the organozinc intermediate that are more distant from the bulk zinc, whereas TMSCl activation leads to environments closer to the zinc surface. nih.gov

Activating AgentProposed Mechanism of ActionSolventReference
1,2-DibromoethaneChemical etching of the zinc surface.THF nih.govwikipedia.org
Iodine (I₂)Chemical etching of the zinc surface.Medium Polarity Solvents nih.govgoogle.com
Trimethylsilyl chloride (TMSCl)Removes passivating zinc oxide layer.THF nih.govwikipedia.org
Lithium Chloride (LiCl)Forms soluble RZnX·LiCl adduct, preventing surface passivation.THF nih.govwikipedia.orgjetir.org

Highly Reactive Zinc (Rieke Zinc)

A significant advancement in the preparation of organozinc reagents was the development of highly reactive "Rieke zinc". nih.gov This form of zinc is prepared by the chemical reduction of an anhydrous zinc salt, typically zinc chloride (ZnCl₂), using a potent reducing agent like lithium metal in the presence of an electron carrier such as naphthalene. oup.comnih.govgoogle.com The process yields a highly dispersed, black powder form of zinc metal that is free of oxide and possesses a dramatically increased surface area. oup.comnih.gov

This high reactivity allows for the oxidative addition to a wide range of organic halides under mild conditions, including less reactive substrates like aryl bromides and chlorides. nih.govriekemetals.comriekemetals.com While aryl iodides readily react with Rieke zinc, aryl bromides often require slightly more forcing conditions, such as higher equivalents of zinc and refluxing temperatures, to achieve complete conversion. riekemetals.com The use of highly active zinc was instrumental in the successful synthesis of this compound from 1-bromo-2,4-difluorobenzene. units.it

Aryl Halide TypeEquivalents of Rieke® Zinc (per 1.0 eq. halide)Typical ConditionsReference
Aryl Iodides1.5Overnight at room temperature or 1-2 hours at reflux. riekemetals.com
Aryl Bromides2.0 - 3.02-3 hours at reflux. riekemetals.com

Mechanochemical Activation

A more recent, solventless approach to zinc activation is through mechanochemistry, specifically ball-milling. nih.gov This method uses mechanical force to grind commercially available zinc metal, which activates it by breaking up the surface and negating the need for bulk solvents or pre-drying under inert atmospheres. nih.gov This technique has been shown to be effective for generating organozinc species for use in subsequent reactions like Negishi cross-couplings. nih.gov

Reactivity and Synthetic Applications of 2,4 Difluorophenylzinc Bromide

Cross-Coupling Reactions Utilizing 2,4-Difluorophenylzinc Bromide

This compound serves as a potent nucleophile in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. wikipedia.org Organozinc reagents, in general, are noted for their high functional group tolerance and are readily prepared, making them excellent partners in reactions like the Negishi coupling. nih.govorganic-chemistry.org The reactivity of these reagents can be catalyzed by various transition metals, most commonly palladium and nickel. wikipedia.org

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are highly effective for mediating cross-coupling reactions involving organozinc reagents due to their general efficiency and broad functional group compatibility. wikipedia.orguni-muenchen.de The catalytic cycle typically involves oxidative addition of an aryl halide to the Pd(0) species, transmetalation with the organozinc reagent, and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

Research has demonstrated the successful application of this compound in palladium-catalyzed cross-coupling with bromoaryl compounds. A notable example is the reaction with methyl 2-hydroxy-5-bromobenzoate. nih.gov In this synthesis, the this compound is prepared beforehand through the direct insertion of activated zinc into 1-bromo-2,4-difluorobenzene (B57218). nih.gov The subsequent coupling reaction proceeds efficiently under mild conditions.

The reaction was carried out in tetrahydrofuran (B95107) (THF) at room temperature in the presence of a catalytic system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky electron-rich phosphine (B1218219) ligand. nih.gov This specific combination of catalyst and ligand proved highly effective, affording the cross-coupled product in a high isolated yield. nih.gov An attempt to use a different catalyst, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), showed no particular advantage for this transformation. nih.gov

Table 1: Palladium-Catalyzed Coupling of this compound with a Bromoaryl Compound

Aryl Bromide SubstrateCatalyst SystemSolventTemperatureIsolated Yield (%)Reference
Methyl 2-hydroxy-5-bromobenzoate2 mol % Pd(OAc)₂ / 4 mol % SPhosTHFRoom Temp.95 nih.gov

The palladium-catalyzed coupling of this compound is a valuable tool for constructing key precursors to biologically active molecules. The product obtained from the coupling with methyl 2-hydroxy-5-bromobenzoate, methyl 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylate, is a direct precursor to Diflunisal. nih.gov Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic (B10762653) acid that exhibits analgesic and antipyretic properties. nih.gov

The synthesis of this precursor via a Negishi-type coupling reaction represents a more facile and efficient route compared to some other methods, highlighting the strategic importance of using an organozinc reagent prepared from a bromoaryl compound, which can be beneficial for larger-scale production. nih.gov The final conversion to Diflunisal is readily achieved through a simple hydrolysis of the methyl ester, which proceeds in a 90% isolated yield. nih.gov This application underscores the utility of this compound in streamlined synthetic strategies toward valuable pharmaceutical compounds. nih.gov

Coupling with Bromoaryl Compounds

Nickel-Catalyzed Cross-Couplings (Negishi-Type Reactions)

Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. wikipedia.orguni-muenchen.de Nickel can participate in various catalytic cycles, including those involving Ni(0)/Ni(II) and potentially Ni(I)/Ni(III) pathways, which can influence its reactivity and substrate scope. beilstein-journals.org In Negishi couplings, a variety of nickel complexes, such as Ni(PPh₃)₄ or Ni(acac)₂, can be employed. wikipedia.org

While the substrate scope of nickel-catalyzed Negishi reactions is broad, detailed studies focusing specifically on this compound are less common than for its 2,6-difluoro isomer or for unsubstituted phenylzinc bromide. researchgate.netresearchgate.net However, the general principles of Negishi couplings suggest its reactivity with a range of aryl halides, including bromides and chlorides. wikipedia.org The efficiency of these couplings is often dependent on the choice of nickel catalyst, ligands, and reaction conditions. wikipedia.orgresearchgate.net

In one study focused on the functionalization of a 1,2-azaborine (B1258123) ring containing a reactive B-Cl bond, the Negishi cross-coupling was attempted with various catalysts. nih.gov When coupling n-propylzinc bromide to the 3-bromo-1,2-azaborine derivative, Ni-based precatalysts such as Ni(acac)₂/dppf and Ni(cod)₂/PCy₃ reportedly gave poor yields and complex reaction mixtures, proving inferior to the optimized palladium catalyst system in this specific, complex case. nih.gov This suggests that for certain sensitive substrates, nickel catalysts may be less effective than their palladium counterparts.

A direct, systematic comparison of the substrate scope and efficiency of different 2,4-difluorophenylzinc reagents (e.g., bromide vs. chloride vs. iodide) in nickel-catalyzed Negishi cross-couplings is not extensively detailed in the surveyed literature. However, comparative studies involving similar organozinc reagents provide insights into the factors governing efficiency. For instance, research on nickel-catalyzed Negishi couplings with 2,6-difluorophenylzinc bromide and phenylzinc bromide highlights the influence of the catalyst complex on the reaction outcome. researchgate.net Different Ni(II) and Ni(0) complexes exhibit varying levels of catalytic potential. researchgate.net

The efficiency of Negishi couplings, whether catalyzed by nickel or palladium, is influenced by several factors:

The Halide: The reactivity of the aryl halide partner typically follows the order I > Br > Cl. wikipedia.org

Ligands: The choice of ligand is crucial. For nickel catalysts, ligands like triphenylphosphine (B44618) (PPh₃) or N-heterocyclic carbenes (NHCs) are common and can significantly impact catalytic activity and selectivity. wikipedia.orgorganic-chemistry.orgresearchgate.net

Catalyst Precursor: Both Ni(0) and Ni(II) precatalysts can be effective. wikipedia.org Ni(II) precatalysts are often more stable but require in-situ reduction to the active Ni(0) species. wikipedia.org

Additives: In some cases, additives can modulate the reaction, though some modern catalyst systems function efficiently without them. researchgate.net

In general, palladium catalysts are often reported to have higher functional group tolerance and provide better yields across a broader range of substrates compared to nickel in Negishi couplings. wikipedia.org However, nickel catalysis can be advantageous for specific transformations and is a more economical choice. uni-muenchen.de The development of well-defined nickel precatalysts continues to expand their utility and reliability in cross-coupling reactions. uni-muenchen.de

Reactivity with Diverse Aryl Halide Substrates

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and sustainable alternative to palladium-catalyzed reactions for certain transformations involving organozinc reagents. In the context of this compound, copper-catalyzed reactions have been explored for specific coupling processes.

A significant application of this compound is its participation in copper-catalyzed decarboxylative coupling reactions with N-hydroxyphthalimide (NHP) esters. d-nb.infonih.gov This transformation, often facilitated by a combination of photoredox and copper catalysis, enables the formation of a new carbon-carbon bond between the 2,4-difluorophenyl group and an alkyl fragment derived from the corresponding carboxylic acid. d-nb.infonih.gov The reaction proceeds by converting a carboxylic acid into a redox-active NHP ester, which can then react with the organozinc reagent in the presence of a copper catalyst. d-nb.infonih.govbeilstein-journals.org This method is particularly useful for coupling primary and secondary alkyl carboxylic acids. d-nb.infonih.gov

The general mechanism involves the generation of an alkyl radical from the NHP ester, which is then captured by a copper-polyfluoroaryl species. d-nb.infonih.govepfl.ch This strategy provides a versatile route to alkylated polyfluoroarenes, which are important motifs in medicinal and materials chemistry. d-nb.infonih.gov The reaction tolerates a wide range of functional groups, including those found in natural products and pharmaceuticals. d-nb.infonih.gov

Table 1: Copper-Catalyzed Decarboxylative Coupling of this compound with NHP Esters
Reactant 1Reactant 2Catalyst SystemProduct TypeKey Features
This compoundN-Hydroxyphthalimide EstersCopper Catalyst + PhotocatalystAlkylated PolyfluoroarenesBroad functional group tolerance; suitable for primary and secondary alkyl groups. d-nb.infonih.gov

In transition metal-catalyzed cross-coupling reactions involving organozinc reagents like this compound, achieving high coupling efficiency while minimizing side reactions is a primary objective. numberanalytics.com A common and undesirable side reaction is homocoupling, where two organozinc fragments or two coupling partners react with each other to form symmetrical dimers. wikipedia.orguni-muenchen.de

The formation of homocoupling products can arise from several mechanistic pathways. uni-muenchen.de In the context of Negishi-type couplings, a second transmetalation step between an intermediate diarylmetal species and the organozinc reagent can lead to the formation of a symmetrical dimetal species, which then undergoes reductive elimination to yield the homocoupled product. wikipedia.org The efficiency of the desired cross-coupling versus the undesired homocoupling is influenced by factors such as the nature of the catalyst, ligands, solvent, and the specific organozinc reagent used. numberanalytics.comuni-muenchen.denih.gov For instance, in some palladium-catalyzed systems, the catalyst itself can mediate the formation of homocoupling products. uni-muenchen.de Careful optimization of reaction conditions is therefore crucial to maximize the yield of the desired cross-coupled product and suppress the formation of homodimers. numberanalytics.comnih.gov

Table 2: Factors Influencing Coupling Efficiency and Homocoupling
FactorInfluence on Coupling EfficiencyInfluence on Homocoupling
Catalyst/Ligand SystemCan significantly enhance reaction rates and selectivity for the cross-coupled product. nih.govThe choice of catalyst and ligand can either promote or suppress homocoupling pathways. uni-muenchen.de
SolventAffects the solubility and reactivity of the organozinc reagent and catalyst. nih.govCan influence the rates of competing cross-coupling and homocoupling reactions.
Organozinc Reagent QualityHigh-quality, well-defined organozinc reagents generally lead to higher yields of the desired product. numberanalytics.comImpurities or ill-defined reagents can contribute to increased homocoupling. uni-muenchen.de

The mechanism of polyfluoroaryl group transfer from zinc to a coupling partner, mediated by copper, is a subject of detailed investigation. In copper-catalyzed cross-coupling reactions, the initial step is generally considered to be transmetalation, where the polyfluoroaryl group is transferred from the zinc reagent to the copper catalyst. bohrium.com This generates a polyfluoroaryl-copper intermediate.

Mechanistic studies, particularly in the context of decarboxylative couplings, suggest the involvement of a key [Cu-(ArF)2] species. d-nb.infonih.govepfl.ch This cuprate-like intermediate is proposed to be responsible for trapping the alkyl radical generated from the N-hydroxyphthalimide ester. d-nb.infonih.govepfl.ch The subsequent step would involve the formation of an alkyl-Cu(III) intermediate, which then undergoes reductive elimination to furnish the final cross-coupled product and regenerate the active copper catalyst. researchgate.net The exact nature of the copper species and the elementary steps involved can vary depending on the specific reaction conditions and substrates. nih.govresearchgate.net

Analysis of Coupling Efficiency and Undesired Homocoupling in 2,4-Difluorophenylzinc Mediated Reactions

Advanced C-F Bond Functionalization via Organozinc Chemistry

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective functionalization presents a significant challenge. nih.govresearchgate.net Organozinc reagents have emerged as valuable tools in developing strategies for C-F bond activation and transformation, providing pathways to novel fluorinated molecules. researchgate.net

The synthesis of complex fluorinated molecules often relies on the use of fluorinated building blocks. rsc.org Organozinc chemistry provides a strategic approach to access these building blocks. One common strategy is the use of polyfluoroaryl zinc reagents, such as this compound, in cross-coupling reactions to introduce fluorinated aryl moieties. units.it These reactions, often catalyzed by palladium or nickel, allow for the formation of C-C bonds under relatively mild conditions and with good functional group tolerance. wikipedia.orgmdpi.com

Another strategy involves the direct functionalization of C-F bonds in readily available polyfluorinated compounds. While challenging, methods are being developed that utilize the unique reactivity of organozinc reagents in combination with transition metal catalysts to achieve selective C-F bond cleavage and subsequent bond formation. mdpi.comacs.org These approaches are crucial for expanding the diversity of accessible fluorinated building blocks for applications in medicinal chemistry and materials science. nih.govmdpi.com The development of methods for the synthesis of fluorinated compounds through nucleophilic or electrophilic substitution reactions of fluorine-containing starting materials offers significant advantages, including a variety of reaction types, mild conditions, good selectivity, and high yields. rsc.org

A key goal in C-F bond functionalization is achieving high selectivity, particularly in molecules containing multiple C-F bonds or other halogen atoms. Chemodivergent transformations, where the reaction outcome can be steered towards different products by tuning the reaction conditions, are of particular interest. nih.govacs.org

In the context of organozinc chemistry, selectivity can be influenced by the choice of catalyst and reaction parameters. For example, in reactions of substrates containing both C-F and other carbon-halogen bonds, organozinc reagents can exhibit different reactivity patterns compared to other organometallic reagents like organoaluminums. nih.govacs.org While organoaluminum compounds can show a surprising selectivity for C-F bond cleavage even in the presence of weaker carbon-halogen bonds, organozinc reagents tend to follow more conventional reactivity patterns, favoring the cleavage of weaker C-Br or C-I bonds. nih.govacs.org This differing reactivity allows for chemodivergent functionalization of polyhalogenated compounds. nih.govacs.org The ability to selectively activate a specific C-F bond in a polyfluorinated aromatic ring is a significant challenge, but progress is being made through the use of directing groups and specifically designed catalyst systems. mdpi.com

Comparative Reactivity of this compound with Other Organometallic Reagents

Assessment of Stability and Functional Group Tolerance Versus Lithium and Grignard Reagents

The utility of any organometallic reagent in organic synthesis is intrinsically linked to its stability and its tolerance of various functional groups present in the reacting partners. In this context, this compound, a member of the organozinc halide family, presents a significantly different reactivity profile when compared to its more reactive organolithium and Grignard (organomagnesium) counterparts. This difference is primarily rooted in the nature of the carbon-metal bond.

Stability:

Organozinc compounds, including this compound, are generally more stable than the corresponding organolithium and Grignard reagents. slideshare.net This enhanced stability can be attributed to the more covalent character of the carbon-zinc (C-Zn) bond compared to the more ionic carbon-lithium (C-Li) and carbon-magnesium (C-Mg) bonds. nptel.ac.inmsu.edu The greater electronegativity of zinc compared to lithium and magnesium leads to a less polarized C-Zn bond, rendering the organic moiety less nucleophilic and less basic.

This inherent stability means that solutions of this compound can often be prepared and stored for periods, sometimes even at room temperature, without significant decomposition. units.it In contrast, organolithium and Grignard reagents are highly reactive and often must be prepared in situ and used immediately, frequently at low temperatures to prevent decomposition and side reactions. msu.edulibretexts.org For instance, while many organolithium compounds require temperatures around -78°C to maintain stability, this compound can be readily prepared and used at room temperature. units.itcapes.gov.br

Functional Group Tolerance:

A significant advantage of the reduced reactivity of this compound is its exceptional tolerance for a wide array of functional groups. units.ituni-muenchen.de Organolithium and Grignard reagents are powerful bases and nucleophiles that readily react with any acidic protons present in the substrate, such as those in alcohols, amines, and carboxylic acids. libretexts.orgmasterorganicchemistry.com They also react with many electrophilic functional groups like esters, amides, nitriles, and ketones. masterorganicchemistry.commasterorganicchemistry.com

Conversely, the chemoselectivity of organozinc reagents allows them to be used in the presence of many of these sensitive functionalities without protection. wikipedia.orgsigmaaldrich.com This tolerance simplifies synthetic planning and execution by reducing the number of protection and deprotection steps required. For example, while a Grignard reagent would readily add to an ester or deprotonate a phenol, this compound can participate in cross-coupling reactions on molecules containing these groups with high fidelity. semanticscholar.orgnih.gov Research has shown that organozinc reagents are compatible with functional groups including nitriles, ketones, amides, and esters under cross-coupling conditions. semanticscholar.org

The following table provides a comparative overview of the functional group tolerance of these three classes of organometallic reagents.

Functional GroupOrganolithium ReagentsGrignard ReagentsThis compound
Alcohols (-OH)Reactive (Deprotonation) libretexts.orgReactive (Deprotonation) byjus.comGenerally Tolerated nih.gov
Amines (-NH2, -NHR)Reactive (Deprotonation) libretexts.orgReactive (Deprotonation)Generally Tolerated
Carboxylic Acids (-COOH)Reactive (Deprotonation) masterorganicchemistry.comReactive (Deprotonation)Generally Tolerated
Esters (-COOR)Reactive (Addition/Substitution) masterorganicchemistry.comReactive (Addition/Substitution) masterorganicchemistry.comTolerated wikipedia.orgsemanticscholar.org
Ketones (-COR)Reactive (Addition) dalalinstitute.comReactive (Addition) nptel.ac.inTolerated in cross-coupling semanticscholar.org
Amides (-CONR2)Reactive (Addition/Deprotonation) libretexts.orgReactive (Addition/Deprotonation)Tolerated semanticscholar.org
Nitriles (-CN)Reactive (Addition)Reactive (Addition)Tolerated sigmaaldrich.comsemanticscholar.org
Halides (-X)Can undergo exchange sioc.ac.cnCan undergo exchangeGenerally stable

This enhanced stability and functional group tolerance make this compound and other organozinc reagents particularly valuable in the synthesis of complex, polyfunctional molecules, where the use of highly reactive organolithium or Grignard reagents would be problematic. units.itnih.gov The ability to perform selective carbon-carbon bond formations, such as in Negishi cross-coupling reactions, without affecting sensitive parts of a molecule is a key advantage of employing organozinc chemistry. uni-muenchen.deillinois.edu

Catalysis in 2,4 Difluorophenylzinc Bromide Mediated Reactions

Palladium-Based Catalytic Systems

Palladium complexes are widely recognized for their high efficiency and broad functional group tolerance in cross-coupling reactions, including the Negishi coupling. wikipedia.org The performance of these catalysts is intricately linked to the design of the supporting ligands and the optimization of reaction conditions.

The architecture of ligands coordinated to the palladium center is a critical determinant of catalytic activity. The electronic and steric properties of the ligand influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of aryl halides and promote the subsequent reductive elimination to form the desired C-C bond. nih.govmit.edu

Computational studies have provided valuable insights into the role of ligands. For example, in a model Pd-catalyzed C-H arylation, it was found that a 2-hydroxypyridine (B17775) ligand actively participates in halide abstraction, forming a bidentate N,O-ligand that mediates the C-H activation step. nih.gov The basicity of this ligand was shown to directly correlate with the acceleration of the C-H activation step. nih.gov Similarly, the electron-donating capacity of a phosphine ligand can be beneficial for the oxidative addition step. nih.gov The rational design and tuning of ligands, based on a quantitative understanding of structure-activity relationships, can maximize the turnover rate of the catalyst. nih.gov

The development of metallosupramolecular architectures, such as Pd2L4 cages, has also been explored for catalytic applications. otago.ac.nz While challenges related to ligand flexibility and solubility can hinder their synthesis and application, the potential for creating unique catalytic environments within these structures remains an active area of research. otago.ac.nz

Optimizing catalytic loadings and reaction parameters is crucial for developing practical and cost-effective synthetic methods. In ligand-free Heck reactions involving aryl bromides, the concentration of the palladium catalyst is a key factor. rug.nl It has been observed that keeping the palladium concentration within a specific range (e.g., 0.01–0.1 mol%) is essential for preventing the formation of inactive palladium black and ensuring a smooth reaction. rug.nl At very low loadings, the reaction may be impractically slow, while higher concentrations can lead to catalyst deactivation. rug.nl

The choice of solvent, base, and temperature also significantly impacts the reaction outcome. For instance, in the amination of aryl bromides, preheating palladium chloride with the amine and a phosphine ligand can overcome solubility issues and lead to an effective catalytic system. mit.edu The development of "one-pot" procedures, where multiple reaction steps are carried out in a single flask, further enhances the efficiency of these processes. mit.edu

Table 1: Effect of Palladium Catalyst Loading on Ligand-Free Heck Reaction This table is based on data presented for aryl bromides in general and illustrates the principle of optimizing catalyst loading.

Pd(OAc)2 Loading (mol%)Reaction Outcome
< 0.01Impractically slow reaction
0.01 - 0.1Optimal range for smooth reaction
> 0.1Rapid formation of palladium black, reaction stalls

Influence of Ligand Architecture on Catalytic Performance

Nickel-Based Catalytic Systems in Negishi Cross-Coupling

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. wikipedia.org Their unique electronic properties allow for facile access to different oxidation states, potentially leading to distinct reaction pathways compared to palladium. researchgate.net

The synthesis and application of well-defined nickel complexes have been instrumental in advancing their use in Negishi cross-coupling reactions. For example, Ni(II) complexes supported by bicyclic (alkyl)(amino)carbene (BICAAC) ligands have been synthesized and characterized. researchgate.netnih.gov These complexes, such as [(MeBICAAC)2NiCl2], have demonstrated high catalytic potential in the cross-coupling of aryl halides with organozinc reagents, including 2,6-difluorophenylzinc bromide, without the need for additives. researchgate.netnih.gov

The nature of the ligand and the nickel precursor can significantly influence the catalytic activity. Studies have shown that the choice of ligand, such as terpyridine, and solvent, like DMA, can be optimized to achieve high yields in the coupling of secondary nucleophiles with secondary electrophiles at room temperature. nih.gov The development of air-stable nickel precatalysts, such as [(TMEDA)Ni(o-tolyl)Cl], offers practical advantages by simplifying reaction setup and handling. princeton.edu

Table 2: Application of Well-Defined Nickel Complexes in Negishi Cross-Coupling This table is based on the findings from the reaction of various aryl halides with 2,6-difluorophenylzinc bromide using a [(MeBICAAC)2NiCl2] catalyst. researchgate.netresearchgate.net

Aryl HalideProductYield (%)
4-Iodoanisole2,6-Difluoro-4'-methoxy-1,1'-biphenyl92
4-Iodotoluene2,6-Difluoro-4'-methyl-1,1'-biphenyl90
1-Iodo-4-(trifluoromethyl)benzene2,6-Difluoro-4'-(trifluoromethyl)-1,1'-biphenyl85
1-Bromo-4-fluorobenzene4-Bromo-2',6'-difluoro-1,1'-biphenyl88

The design of effective nickel precatalysts and understanding their activation mechanisms are crucial for reproducible and efficient catalysis. Air-stable Ni(II) organometallic complexes, such as [(TMEDA)Ni(o-tolyl)Cl], have been developed to circumvent the challenges associated with handling air-sensitive Ni(0) sources like Ni(cod)2. princeton.edu The lability of the TMEDA ligand allows for its displacement by a wide range of other ligands, making these precatalysts highly modular. princeton.edu

Activation of these Ni(II) precatalysts can proceed through different pathways. Mechanistic studies suggest that activation can occur via transmetalation, depending on the reaction conditions. princeton.edu Another strategy involves the use of Ni(II) precatalysts with two halo ligands, which can be activated by reduction with elemental metals like manganese or zinc. nih.gov However, this approach may have limitations regarding functional group tolerance. nih.gov The development of bench-stable nickel precatalysts that activate through a Heck-type mechanism has also been reported, further expanding the toolkit for nickel catalysis. mit.edu

The rational design of precatalysts also involves tuning the electronic properties of the ligands. For C-N cross-coupling reactions, a Ni(II) precatalyst with an electron-deficient bidentate phosphine ligand was designed to enable the use of a mild base. mit.edu Density functional theory (DFT) calculations revealed that the electron-deficient ligands lower the pKa of the Ni-bound amine and the energy barrier for reductive elimination. mit.edu

Design and Application of Well-Defined Nickel Complexes

Copper-Based Catalytic Systems in Photoredox Processes

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering a distinct mode of activation compared to traditional thermal methods. nih.govprinceton.edu While iridium and ruthenium complexes have been widely used, copper-based photocatalysts are gaining prominence due to their low cost, abundance, and unique reactivity. nih.govjscimedcentral.com

Copper's utility in photoredox catalysis stems from its tunable redox properties in the excited state and its ability to engage in inner-sphere mechanisms. jscimedcentral.com This allows for a broad range of transformations, including C-C, C-N, C-O, C-S, and C-X bond formations. jscimedcentral.com

In the context of reactions involving organozinc reagents, the combination of photoredox catalysis with a copper co-catalyst has proven to be an effective dual catalytic system for cross-coupling reactions. nih.gov For instance, a copper-based photocatalyst, [(DPEPhos)(bcp)Cu]PF6, has been shown to be effective in promoting the activation of organic halides for various radical transformations. ulb.ac.be Another example is the use of a Cu(tmp)(BINAP)BF4 complex in a photoredox Appel-type reaction. beilstein-journals.org

Mechanistic studies suggest that in some photoredox processes, the copper complex can play a dual role, acting as both the photoredox catalyst for electron transfer and the cross-coupling catalyst for bond formation. jscimedcentral.com This synergistic approach opens up new avenues for the development of novel and efficient catalytic reactions.

Mechanistic Role of Synergistic Photoredox and Copper Catalysis

The combination of photoredox and copper catalysis has emerged as a powerful strategy for a variety of chemical transformations. nih.govnih.gov This synergistic approach is particularly relevant in reactions that proceed through radical intermediates. nih.gov In this dual catalytic system, the photoredox catalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) process, which can generate radical species. jscimedcentral.com Simultaneously, the copper catalyst engages in the cross-coupling process, often involving multiple oxidation states (e.g., Cu(I), Cu(II), and Cu(III)). nih.govjscimedcentral.com

A key challenge in combining these two catalytic cycles is the potential for the copper(II) species to quench the excited state of the photosensitizer, a process that can hinder the desired photochemical reaction. nih.govnih.gov To overcome this, innovative approaches have been developed, such as using coordination polymers where the spatial arrangement of the photocatalytic moiety and the copper center is precisely controlled to minimize this quenching effect. nih.govnih.gov

The general mechanism in a synergistic photoredox and copper-catalyzed reaction can be outlined as follows:

Photoexcitation: The photoredox catalyst absorbs light and reaches an excited state.

Electron Transfer: The excited photocatalyst engages in an electron transfer with a substrate to generate a radical intermediate. researchgate.net

Copper Catalysis: The copper catalyst can then interact with this radical. For instance, a Cu(II) species can capture a carbon-centered radical. nih.gov

Reductive Elimination: The resulting organocopper(III) intermediate can then undergo reductive elimination to form the final product and regenerate a Cu(I) species. jscimedcentral.com

Catalyst Regeneration: The Cu(I) species is then re-oxidized to Cu(II) by the photoredox cycle to complete the catalytic loop. core.ac.uk

This synergistic approach has been successfully applied to various C-C and C-heteroatom bond-forming reactions, demonstrating its versatility. nih.govrsc.org

Characterization of Copper Species in Polyfluoroaryl Group Transfer

In copper-catalyzed cross-coupling reactions involving polyfluoroaryl reagents like 2,4-difluorophenylzinc bromide, the nature of the active copper species is crucial for the reaction's success. The catalytic cycle often involves the interconversion of copper between different oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III). nih.govjscimedcentral.com

The transfer of the polyfluoroaryl group is typically proposed to occur via an organocopper intermediate. In the context of Negishi-type couplings, where an organozinc reagent is used, the reaction with a copper catalyst would proceed through a transmetalation step from zinc to copper.

While direct characterization of these transient copper species during the catalytic cycle is challenging, mechanistic studies often rely on a combination of experimental evidence and computational analysis. For instance, in related systems, the involvement of different copper oxidation states has been supported by their redox potentials and their compatibility with the photoredox catalyst's excited-state potentials. core.ac.uk The structure of the ligands coordinated to the copper center also plays a significant role in stabilizing the various oxidation states and influencing the reactivity of the organocopper intermediates.

Comprehensive Analysis of Catalyst Influence on Reaction Selectivity and Product Yield

The choice of catalyst and reaction conditions has a profound impact on the selectivity and yield of products in reactions involving this compound. units.it Different catalytic systems, such as those based on palladium or nickel, can lead to varying outcomes. eie.grresearchgate.net

For instance, in cross-coupling reactions, the ligand attached to the metal center can dramatically influence the selectivity, especially in substrates with multiple reactive sites. nih.gov Sterically hindered ligands can direct the reaction to a less sterically accessible position, a phenomenon known as ligand-controlled selectivity. nih.gov

The following table summarizes the influence of different catalysts on the yield of cross-coupling reactions.

Catalyst SystemCoupling PartnerProduct Yield (%)Reference
Pd(OAc)₂ / SPhosMethyl 2-hydroxy-5-bromobenzoate95 units.it
Pd(PPh₃)₂Cl₂Methyl 2-hydroxy-5-bromobenzoateNot specified (less effective) units.it
Cu-catalystBiphenyl-4-carbonyl chlorideModerate (65%) units.it
Pd(PPh₃)₄Biphenyl-4-carbonyl chloride0 units.it
Ni(0) complexAryl halidesHigh catalytic potential researchgate.net

This data clearly illustrates that the selection of the metal (Pd vs. Cu) and the associated ligands is critical for achieving high yields. In the case of the reaction with biphenyl-4-carbonyl chloride, a copper catalyst provided a moderate yield, whereas a palladium catalyst was completely ineffective. units.it Conversely, for the coupling with methyl 2-hydroxy-5-bromobenzoate, a palladium/SPhos system was highly efficient. units.it

Furthermore, the catalyst loading can also be a critical parameter influencing both yield and selectivity. nih.govresearchgate.net In some systems, a wide range of catalyst loadings can produce good yields, suggesting a robust catalytic process. nih.gov However, in other cases, deviating from the optimal catalyst amount can lead to reduced yields and the formation of by-products. researchgate.net The development of dual catalytic systems, where two different metal catalysts work in concert, has also been shown to be a powerful strategy for achieving high selectivity and yields in cross-electrophile couplings. nih.gov

Mechanistic Investigations of 2,4 Difluorophenylzinc Bromide Reactivity

Elucidation of Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling

The Negishi cross-coupling reaction, which pairs organozinc compounds with organic halides, is a cornerstone of carbon-carbon bond formation. wikipedia.org When catalyzed by palladium, the reaction with 2,4-difluorophenylzinc bromide is generally understood to proceed through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

The canonical mechanism consists of three primary elementary steps:

Oxidative Addition : The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and results in the formation of a square planar Pd(II) intermediate, [Ar-Pd(II)-X]. mit.edu

Transmetalation : The organozinc reagent, this compound, then transfers its 2,4-difluorophenyl group to the Pd(II) center. This step, known as transmetalation, displaces the halide ligand (X) to form a diorganopalladium(II) complex, [Ar-Pd(II)-Ar']. The displaced zinc salt (ZnXBr) is released as a byproduct.

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar and Ar') couple to form the desired biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle. mit.edu

This Pd(0)/Pd(II) cycle is widely accepted for a range of Negishi couplings. wikipedia.orgorganic-chemistry.org In a specific application, this compound was successfully coupled with methyl 2-hydroxy-5-bromobenzoate using a Pd(OAc)₂/SPhos catalytic system, demonstrating the practical application of this pathway. units.it Mechanistic studies on related palladium-catalyzed C-N cross-coupling reactions have shown that the nature of the ligand is crucial, and reductive elimination is generally not the rate-limiting step in many catalytic cycles. mit.edu

In-depth Mechanistic Insights into Nickel-Catalyzed Negishi Cross-Coupling

While palladium catalysts are common, nickel catalysts have emerged as powerful alternatives, often exhibiting different reactivity and enabling challenging transformations. rsc.org The mechanisms of nickel-catalyzed Negishi couplings are more varied and less universally agreed upon than their palladium counterparts, with multiple oxidation state pathways being proposed. rsc.orgoaepublish.com

Proposed Catalytic Cycles and Intermediates (e.g., Ni(I)-Ni(III) vs. Ni(0)/Ni(II) Pathways)

Unlike palladium, which primarily cycles between the 0 and +2 oxidation states, nickel can readily access Ni(I) and Ni(III) states, leading to more complex mechanistic possibilities. illinois.edu

Ni(0)/Ni(II) Pathway : This cycle is analogous to the palladium-catalyzed mechanism. It begins with a Ni(0) species undergoing oxidative addition with the aryl halide to form a Ni(II) intermediate. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the product and regenerate Ni(0). researchgate.netnih.gov Studies using well-defined Ni(0) complexes with bicyclic (alkyl)(amino)carbene (BICAAC) ligands have shown that this pathway is viable. researchgate.netnih.gov

Ni(I)/Ni(III) Pathway : A significant body of evidence suggests that many nickel-catalyzed cross-couplings, especially cross-electrophile couplings, operate via a radical mechanism involving Ni(I) and Ni(III) intermediates. illinois.edunih.gov This pathway can be initiated by the reduction of a Ni(II) precatalyst to a Ni(I) species. This Ni(I) complex can then react with the aryl halide. One proposed mechanism involves the oxidative addition of the aryl halide to Ni(I) to form a Ni(III) intermediate. Following transmetalation with the organozinc reagent, reductive elimination from the Ni(III) center forms the C-C bond and returns the catalyst to the Ni(I) state. researchgate.netnih.gov An alternative radical chain mechanism suggests the Ni(I) species reacts with an alkyl halide to generate an alkyl radical and a Ni(II) species, which then propagates the cycle. nih.gov Organometallic Ni(III) intermediates are commonly proposed in these reactions, and recent studies have reported the isolation of Ni(III)-dialkyl complexes, lending strong support to their involvement. illinois.edu

The operative pathway often depends on the specific ligands, substrates, and reaction conditions. researchgate.netnih.gov

Table 1: Comparison of Proposed Catalytic Cycles in Nickel-Catalyzed Negishi Coupling

Feature Ni(0)/Ni(II) Pathway Ni(I)/Ni(III) Pathway
Key Oxidation States 0, +2 +1, +3 (sometimes +2)
Initial Step Oxidative addition of Ar-X to Ni(0) Formation of Ni(I); reaction with Ar-X
Mechanism Type Primarily two-electron processes Often involves single-electron transfer (SET), radical intermediates
Key Intermediate Ni(II)-diorgano complex Ni(III)-diorgano complex
Supporting Evidence Observed with specific Ni(0) precatalysts Supported by kinetic studies, radical trapping, and isolation of Ni(III) species. illinois.eduresearchgate.netnih.gov

Identification and Characterization of Key Organometallic Intermediates

Direct observation and characterization of catalytic intermediates are crucial for validating proposed mechanisms. In the context of nickel-catalyzed reactions with reagents similar to this compound, several key species have been identified.

For instance, in a study using a [(MeBICAAC)₂NiCl₂] precatalyst for the Negishi coupling of aryl halides with 2,6-difluorophenylzinc bromide, stoichiometric reactions provided evidence for different intermediates depending on the starting complex. researchgate.netnih.gov When the Ni(II) precatalyst was used, a penta-coordinated Ni(III)-aryl species was identified as a key intermediate through High-Resolution Mass Spectrometry (HRMS), supporting a Ni(I)-Ni(III) cycle. researchgate.netnih.gov Conversely, when a well-defined Ni(0) complex, [(MeBICAAC)₂Ni(0)], was used as the catalyst, the reaction was proposed to proceed through a more conventional Ni(0)/Ni(II) pathway. researchgate.net

Furthermore, the first isolation and characterization of a Ni(III)-dialkyl complex provided direct proof that such species are stable enough to be involved in catalytic C-C bond formation. illinois.edu The study also presented spectroscopic evidence for transient Ni(IV) species, suggesting that even higher oxidation states could play a role, particularly when an oxidant is present. illinois.edu

Application of Spectroscopic and Computational Methods in Mechanistic Studies

A combination of spectroscopic and computational techniques is essential for elucidating the intricate details of these catalytic cycles.

Spectroscopic Methods : UV-visible (UV-vis) spectroscopy is frequently used to monitor the reaction progress and detect the formation of catalytic intermediates. In the reaction of a Ni(II) catalyst with phenyl iodide and 2,6-difluorophenylzinc bromide, UV-vis studies helped to vindicate the involvement of a Ni(I)-Ni(III) cycle. researchgate.netnih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) has been instrumental in identifying key intermediates, such as the previously mentioned penta-coordinated Ni(III)-aryl species, by providing precise mass-to-charge ratio data. researchgate.netnih.gov

Computational Methods : Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out reaction energy profiles. researchgate.net These calculations can determine the relative energy barriers of different mechanistic pathways (e.g., Ni(0)/Ni(II) vs. Ni(I)/Ni(III)), characterize the geometry of transition states, and provide insights into the roles of ligands and additives. oaepublish.com For example, DFT studies have helped to corroborate mechanisms involving radical intermediates by calculating the energy barriers for processes like halogen atom abstraction. oaepublish.com

Table 2: Methods Used in Mechanistic Studies of Nickel-Catalyzed Coupling

Method Application Findings
UV-vis Spectroscopy Monitoring catalyst and intermediate concentrations in real-time. Provided evidence for the Ni(I)-Ni(III) cycle in reactions with difluorophenylzinc bromide. researchgate.netnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) Identification of key catalytic intermediates. Detected a penta-coordinated Ni(III)-aryl species. researchgate.netnih.gov
Density Functional Theory (DFT) Calculating energy profiles, transition states, and intermediate structures. Helps distinguish between competing mechanistic pathways and explains selectivity. oaepublish.comresearchgate.net
Kinetic Studies Determining reaction rates and dependence on reactant concentrations. Can help identify the catalyst resting state and rate-determining step. oaepublish.com

Exploration of Radical and Ionic Mechanisms in C-F Bond Functionalization with Organozinc Reagents

While cross-coupling typically involves the cleavage of C-Br or C-I bonds, the direct functionalization of robust C-F bonds is a significant challenge in organic synthesis. acs.org The presence of two C-F bonds on this compound makes it a substrate for investigations into such transformations. Mechanistic studies in this area have pointed towards both radical and heterolytic (ionic) pathways.

Mechanistic analysis of NiCl₂(dppp)-catalyzed cross-coupling between fluoro-aromatics and organozinc reagents has indicated the generation of free radical intermediates during the reaction. mdpi.com However, other systems favor non-radical pathways.

Thermodynamic Driving Forces and Heterolytic Mechanisms

An alternative to radical-based C-F activation is a heterolytic mechanism, which involves the formation of ionic intermediates. This pathway is particularly relevant for fluorophilic main-group organometallics, such as organozinc and organoaluminum compounds. researchgate.netacs.org

The primary thermodynamic driving force for this type of C-F functionalization is the formation of a highly stable metal-fluoride bond (e.g., Zn-F or Al-F). researchgate.netacs.orgnih.gov The reaction is believed to proceed via a heterolytic cleavage of the C-F bond, facilitated by the fluorophilicity of the zinc center. This process generates a short-lived ion pair, consisting of a carbocation and an organozincate species. researchgate.net Subsequent rapid transfer of the organic group from the zincate to the carbocation forges the new C-C bond. researchgate.net This mechanism avoids high-energy radical intermediates and can proceed under mild conditions, sometimes at cryogenic temperatures. acs.orgnih.gov Evidence for this stepwise ionic mechanism includes experiments with chiral substrates that show some loss of enantiomeric excess, consistent with the formation of a short-lived carbocationic intermediate. nih.gov The use of radical scavengers in related systems showed no inhibition of the reaction, further ruling out a homolytic C-F bond cleavage pathway in those specific cases. nih.gov

Advancements and Future Directions in 2,4 Difluorophenylzinc Bromide Research

Development of Novel Synthetic Approaches for 2,4-Difluorophenylzinc Bromide

The preparation of this compound is critical for its subsequent use in synthesis. While traditional methods remain prevalent, new approaches are being explored to enhance efficiency, safety, and substrate compatibility.

The most common method for synthesizing aryl-zinc halides is the direct oxidative addition of metallic zinc into an aryl halide bond. For this compound, this typically involves the reaction of 1-bromo-2,4-difluorobenzene (B57218) with activated zinc metal in an aprotic solvent like tetrahydrofuran (B95107) (THF). units.it The reaction proceeds at room temperature, and the progress of the oxidative addition can be monitored by gas chromatography (GC) analysis. units.it After the reaction is complete, the resulting organozinc solution is often allowed to settle, and the supernatant is used directly in subsequent reactions. units.it

An alternative and increasingly relevant approach is transmetalation. This involves the reaction of a more reactive organometallic species, such as an organolithium or Grignard reagent, with a zinc salt. A related method has been described for the preparation of other bis(polyfluorophenyl)zinc reagents, which involves reacting a polyfluorophenylmagnesium bromide (a Grignard reagent) with a zinc salt like zinc methoxide (B1231860) (Zn(OMe)₂). mdpi.com This strategy avoids the direct use of potentially sluggish reactions with zinc metal and can offer a cleaner conversion.

Table 1: Comparison of Synthetic Approaches for Aryl-Zinc Reagents

MethodStarting MaterialsTypical ConditionsAdvantagesDisadvantages
Direct Oxidative Addition 1-Bromo-2,4-difluorobenzene, Activated Zinc MetalTHF, Room Temperature, Inert AtmosphereOperationally simple, uses readily available starting materials. units.itRequires activated zinc; reaction can sometimes be slow to initiate.
Transmetalation 2,4-Difluorophenylmagnesium bromide, Zinc(II) Salt (e.g., ZnCl₂, ZnBr₂)THF, Low to Room TemperatureCan be faster and cleaner than direct insertion; avoids issues with zinc activation. mdpi.comRequires pre-formation of a more reactive organometallic reagent.

Exploration of Emerging Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of this compound is largely defined by the catalytic systems that enable its reactions. Research has progressively moved from traditional palladium catalysts to more diverse systems involving nickel and copper, often employing sophisticated ligands to tune reactivity.

Palladium-based catalysts, particularly those with bulky electron-rich phosphine (B1218219) ligands, have long been the standard for Negishi cross-coupling reactions. uwindsor.caresearchgate.net For instance, the coupling of this compound with methyl 2-hydroxy-5-bromobenzoate proceeds in high yield using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with SPhos, a bulky biarylphosphine ligand. units.it

More recently, significant attention has shifted towards nickel-based catalysts, which are more earth-abundant and can exhibit unique reactivity. researchgate.netresearchgate.net A prominent development is the use of well-defined Ni(II) complexes bearing bicyclic (alkyl)(amino)carbene (BICAAC) ligands. nih.govresearchgate.net These catalysts have proven highly effective in the Negishi cross-coupling of various aryl halides with organozinc reagents, including the related 2,6-difluorophenylzinc bromide. nih.govresearchgate.net These systems can operate without additional additives and mechanistic studies suggest they can proceed through either Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles depending on the specific nickel precursor used. nih.govnsf.gov

Beyond palladium and nickel, copper-catalyzed systems are also emerging. For example, new tridentate aminohydroxyphosphine ligands have been developed for copper-catalyzed asymmetric conjugate additions of organozinc reagents, achieving high enantioselectivity. organic-chemistry.org Such systems open the door to new types of transformations that are not readily accessible with traditional catalysts.

Table 2: Overview of Catalytic Systems for Organozinc Cross-Coupling

MetalCatalyst/PrecatalystLigand TypeKey FeaturesRelevant Reaction Type
Palladium Pd(OAc)₂, Pd₂(dba)₃Bulky Biarylphosphines (e.g., SPhos)High efficiency and functional group tolerance. units.itresearchgate.netNegishi Coupling
Nickel NiCl₂(MeBICAAC)₂, Ni(0)(MeBICAAC)₂N-Heterocyclic Carbenes (BICAAC)Uses earth-abundant metal; high activity. nih.govresearchgate.netNegishi Coupling
Copper Cu(OTf)₂Chiral AminohydroxyphosphinesEnables asymmetric transformations. organic-chemistry.orgConjugate Addition

Expansion of Synthetic Scope in Cross-Coupling and Functionalization Reactions

Advancements in catalysis have directly translated into a broader synthetic scope for this compound, enabling the construction of increasingly complex and high-value molecules, particularly in the pharmaceutical field.

A significant application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). A practical procedure for producing Diflunisal involves the Negishi cross-coupling of this compound with a functionalized aryl bromide, achieving a 95% yield for the key C-C bond formation step. units.it

The scope of coupling partners has also expanded significantly. Modern nickel-carbene catalytic systems have been shown to effectively couple a wide array of aryl halides with fluorinated organozinc reagents. researchgate.net While detailed studies often use the 2,6-difluoro isomer, the results demonstrate the potential for coupling with electron-rich, electron-poor, and sterically hindered aryl bromides and iodides, showcasing the robustness of these new catalysts. researchgate.netresearchgate.net This allows for the synthesis of a diverse library of biaryl compounds, which are common motifs in medicinal chemistry and materials science.

Table 3: Examples of Cross-Coupling Reactions with Fluorinated Phenylzinc Reagents

Organozinc ReagentCoupling PartnerCatalyst SystemProduct TypeYieldReference
This compound Methyl 2-hydroxy-5-bromobenzoatePd(OAc)₂ / SPhosDiflunisal Precursor95% units.it
2,6-Difluorophenylzinc bromide 4-BromoacetophenoneNiCl₂(MeBICAAC)₂Functionalized Biaryl94% researchgate.netresearchgate.net
2,6-Difluorophenylzinc bromide 1-Bromo-4-(trifluoromethyl)benzeneNiCl₂(MeBICAAC)₂Fluorinated Biaryl98% researchgate.netresearchgate.net
2,6-Difluorophenylzinc bromide 2-BromopyridineNiCl₂(MeBICAAC)₂Heteroaromatic Biaryl91% researchgate.netresearchgate.net

Potential Applications in the Synthesis of Advanced Functional Materials

The 2,4-difluorophenyl group is a highly sought-after component in advanced functional materials due to the unique properties conferred by the fluorine atoms, such as enhanced thermal stability, oxidative resistance, and modified electronic characteristics. The use of this compound as a synthetic tool is poised to impact this field significantly.

In organic electronics, fluorination is a key strategy for tuning the energy levels and charge transport properties of conjugated polymers used in devices like Organic Light-Emitting Diodes (OLEDs). The introduction of the electron-withdrawing 2,4-difluorophenyl moiety can lower the HOMO and LUMO energy levels of a polymer backbone, which is crucial for designing efficient organic semiconductor materials. frontiersin.org

Another promising area is the synthesis of functionalized porphyrins. Porphyrins are versatile molecules used in sensing, catalysis, and photomedicine. Palladium-catalyzed cross-coupling reactions between brominated porphyrins and organozinc reagents provide a facile route to polyfluorophenyl-substituted porphyrins. mdpi.com Employing this compound would allow for the creation of novel porphyrin structures with tailored photophysical and electronic properties. The specific substitution pattern can influence intermolecular interactions, such as C-H···F bonds, which are critical for controlling the solid-state packing and ultimate performance of the material. mdpi.com

Integration of Computational Chemistry for Predicting Reactivity and Designing New Transformations

Computational chemistry has become an indispensable partner to experimental work in understanding and predicting the behavior of organometallic reagents like this compound. chemrxiv.orgresearchgate.net These theoretical tools provide insights that are difficult to obtain through experiments alone.

One major area of focus is understanding the structure of organozinc reagents in solution. Ab initio molecular dynamics simulations, validated by X-ray absorption spectroscopy, have been used to explore the solvation states of organozinc halides in THF. chemrxiv.orgresearchgate.net These studies reveal that multiple solvation states can exist at room temperature, clarifying the nature of the active species in solution and providing a foundation for understanding its reactivity.

Computational methods are also crucial for elucidating reaction mechanisms and predicting selectivity. rwth-aachen.de For the cross-coupling reactions where this compound is used, Density Functional Theory (DFT) calculations can model the transition states of the key steps (oxidative addition, transmetalation, reductive elimination). researchgate.net For instance, theoretical analysis of a copper-catalyzed reaction of an organozinc reagent helped to rationalize the high enantioselectivity by proposing a highly ordered transition state. organic-chemistry.org Looking forward, large-scale computational screening has the potential to rapidly assess the reactivity of a vast number of substrates and catalysts, accelerating the discovery of new and improved chemical transformations. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 2,4-difluorophenylzinc bromide, and how do reaction conditions influence yield?

  • Methodology : Organozinc reagents like this compound are typically synthesized via transmetallation. For example, halogen-metal exchange reactions using zinc bromide (ZnBr₂) in tetrahydrofuran (THF) or 2-methyl-THF at low temperatures (-78°C to 0°C) are common. A 0.5M solution of zinc bromide in THF (as referenced for similar reagents) ensures controlled reactivity .
  • Critical Parameters : Temperature control is essential to avoid side reactions. Anhydrous conditions and inert atmospheres (argon/nitrogen) prevent hydrolysis and oxidation. Yield optimization may require stoichiometric adjustments, particularly for substrates with electron-withdrawing groups like fluorine.

Q. How can researchers safely handle and store this compound given its reactivity?

  • Safety Protocols :

  • Storage : Keep in flame-sealed glass ampules under inert gas at -20°C to prevent degradation.
  • Handling : Use gloveboxes or Schlenk lines to avoid moisture/oxygen exposure. Quench residues with isopropanol or aqueous ammonium chloride.
  • Hazards : Bromide reagents are corrosive and may release toxic fumes upon decomposition. Refer to SDS guidelines for benzyl bromides (e.g., 4-chlorobenzyl bromide) for spill management and PPE requirements .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Methods :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns. 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve aromatic protons and carbon environments, though zinc’s quadrupolar moment may broaden signals .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and purity.
  • Elemental Analysis : Combustion analysis for C, H, and Br content ensures stoichiometric accuracy.

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insights : The electron-withdrawing nature of fluorine increases the electrophilicity of the zinc center, enhancing its reactivity in Negishi or Kumada couplings. However, steric hindrance from ortho-fluorine may reduce coupling efficiency with bulky substrates. Comparative studies of 2,4-difluoro vs. mono-fluoro analogs (e.g., 4-fluorobenzyl bromide) show slower transmetallation kinetics due to increased electronic deactivation .
  • Case Study : In Suzuki-Miyaura reactions, coupling with aryl boronic acids proceeds efficiently at 60–80°C in THF, but competing protodehalogenation may occur if catalytic systems (e.g., Pd(PPh₃)₄) are not optimized .

Q. What contradictions exist in reported catalytic applications of this compound, and how can they be resolved?

  • Data Conflicts : Discrepancies in reaction yields may stem from solvent purity (e.g., THF peroxides) or trace moisture. For instance, bromide concentration analyses in aqueous systems show variability due to detection limits (e.g., 0.10 mg/L in USGS studies) .
  • Resolution Strategies :

  • Reproduce reactions under strictly anhydrous conditions.
  • Use internal standards (e.g., deuterated analogs) in NMR to quantify byproducts.
  • Validate bromide content via ion chromatography or capillary electrophoresis with optimized buffer systems (e.g., co-ion mobility adjustments) .

Q. How can computational modeling predict the stability and reactivity of this compound in complex reaction matrices?

  • Computational Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the reagent’s electronic structure and transition states. Studies on similar zincates (e.g., phenylzinc bromide) reveal that fluorine’s electronegativity lowers the LUMO energy, favoring nucleophilic attack .
  • Applications : Predict regioselectivity in electrophilic aromatic substitution or ligand-exchange reactions. Solvent effects (THF vs. ether) can be simulated using COSMO-RS models.

Methodological Resources

  • Synthesis : Reference zinc bromide solutions (0.5M in THF) and halogen-exchange protocols .
  • Analysis : Cross-validate 19F^{19}\text{F} NMR with X-ray crystallography (if crystalline derivatives are isolable) .
  • Safety : Adapt SDS guidelines for benzyl bromides (e.g., 4-fluorobenzyl chloride) for spill management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.